IWP-2-V2

Übersicht

Beschreibung

IWP-2-V2 ist eine chemische Verbindung, die für ihre Rolle als Inhibitor des Wnt-Signalwegs bekannt ist. Dieser Weg ist entscheidend für verschiedene biologische Prozesse, einschließlich der embryonalen Entwicklung, der Gewebshomöostase und der Tumorentstehung. This compound ist ein Derivat von IWP-2, das die Benzothiazol-Gruppe seiner Stammverbindung beibehält, aber leicht unterschiedliche Eigenschaften aufweist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung des Benzothiazol-Kerns. Die wichtigsten Schritte umfassen:

Bildung des Benzothiazol-Kerns: Dies beinhaltet die Reaktion von 2-Aminothiophenol mit einem geeigneten Aldehyd unter sauren Bedingungen, um den Benzothiazolring zu bilden.

Thioether-Bildung: Der Benzothiazol-Kern wird dann mit einer Thioether-Vorstufe umgesetzt, um die Thioether-Bindung einzuführen.

Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung des Thioether-Zwischenprodukts mit einem Pyrimidin-Derivat unter basischen Bedingungen, um this compound zu bilden

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren, einschließlich der Temperaturkontrolle, der Lösungsmittelauswahl und der Reinigungsverfahren wie Umkristallisation und Chromatographie .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Thioether-Bindung in eine Thiol-Gruppe umwandeln.

Substitution: Der Benzothiazol-Ring kann elektrophile Substitutionsreaktionen eingehen

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Elektrophile Substitutionsreaktionen verwenden häufig Reagenzien wie Brom oder Chlor unter sauren Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone und substituierte Benzothiazol-Derivate .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Werkzeugverbindung zur Untersuchung des Wnt-Signalwegs verwendet.

Biologie: Untersucht die Rolle der Wnt-Signalisierung bei der Stammzell-Erhaltung und -Differenzierung.

Medizin: Erforscht potenzielle therapeutische Anwendungen bei der Krebsbehandlung durch Hemmung der Wnt-Signalisierung.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf den Wnt-Weg abzielen

Wirkmechanismus

This compound übt seine Wirkung aus, indem es das Enzym Porcupine, eine membrangebundene Acyltransferase, hemmt. Porcupine ist für die Palmitoylierung von Wnt-Proteinen verantwortlich, ein entscheidender Schritt für ihre Sekretion und Signalisierungsfähigkeit. Durch die Hemmung von Porcupine blockiert this compound effektiv die Wnt-Signalisierung, was zu einer reduzierten Zellproliferation und -differenzierung führt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of IWP-2-V2 involves several steps, starting with the preparation of the benzothiazole core. The key steps include:

Formation of the Benzothiazole Core: This involves the reaction of 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole ring.

Thioether Formation: The benzothiazole core is then reacted with a thioether precursor to introduce the thioether linkage.

Final Coupling: The final step involves coupling the thioether intermediate with a pyrimidine derivative under basic conditions to form this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

IWP-2-V2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioether linkage to a thiol group.

Substitution: The benzothiazole ring can undergo electrophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiazole derivatives .

Wissenschaftliche Forschungsanwendungen

IWP-2-V2 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the Wnt signaling pathway.

Biology: Investigates the role of Wnt signaling in stem cell maintenance and differentiation.

Medicine: Explores potential therapeutic applications in cancer treatment by inhibiting Wnt signaling.

Industry: Utilized in the development of new drugs targeting the Wnt pathway

Wirkmechanismus

IWP-2-V2 exerts its effects by inhibiting the enzyme porcupine, a membrane-bound acyltransferase. Porcupine is responsible for the palmitoylation of Wnt proteins, a crucial step for their secretion and signaling capability. By inhibiting porcupine, this compound effectively blocks Wnt signaling, leading to reduced cell proliferation and differentiation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

IWP-2: Die Stammverbindung, ebenfalls ein Inhibitor des Wnt-Signalwegs, jedoch mit leicht unterschiedlicher Potenz und Selektivität.

IWP-3: Ein weiteres Derivat mit ähnlichen inhibitorischen Wirkungen auf den Wnt-Signalweg.

IWP-4: Eine verwandte Verbindung mit unterschiedlichen strukturellen Merkmalen und biologischer Aktivität

Einzigartigkeit

IWP-2-V2 ist aufgrund seiner spezifischen strukturellen Modifikationen einzigartig, die im Vergleich zu seiner Stammverbindung und anderen Derivaten unterschiedliche Eigenschaften verleihen. Diese Modifikationen können zu Unterschieden in der Potenz, Selektivität und biologischen Aktivität führen, was this compound zu einem wertvollen Werkzeug in der Forschung macht .

Biologische Aktivität

IWP-2-V2 is a potent small-molecule inhibitor specifically targeting the Wnt signaling pathway, particularly through the inhibition of the enzyme Porcupine (PORCN). This compound has garnered attention for its significant roles in various biological processes, especially in stem cell biology and cancer research.

This compound operates by inhibiting PORCN, a membrane-bound O-acyltransferase essential for the palmitoylation and secretion of Wnt proteins. This inhibition disrupts Wnt signaling, which is crucial for numerous developmental and cellular processes. The effective concentration (IC50) of this compound for Wnt pathway activity is approximately 27 nM .

Biological Effects

The biological effects of this compound have been extensively studied across various cell types and conditions:

- Stem Cell Differentiation : this compound has been shown to suppress self-renewal in embryonic stem cells while promoting differentiation into cardiomyocytes from human pluripotent stem cells (hPSCs) . In a study involving induced pluripotent stem cells (iPSCs), early treatment with IWP-2 resulted in a two-fold increase in Nanog-positive colonies, indicating enhanced pluripotency under specific conditions .

- Wnt Signaling Modulation : In cultures of limbal epithelial progenitor cells, this compound reduced total β-catenin levels while increasing stem/progenitor cell markers such as p63α and ABCG2. This demonstrates its dual role in modulating Wnt signaling to promote stem cell characteristics while inhibiting differentiation .

Comparative Studies

This compound has been compared with other Wnt modulators, revealing its unique effects:

| Compound | Effect on β-catenin | Effect on Stem Cell Markers | Differentiation Impact |

|---|---|---|---|

| This compound | Decreases | Increases p63α, ABCG2 | Promotes cardiomyocyte differentiation |

| CHIR99021 | Increases | Decreases p63α, ABCG2 | Induces differentiation into non-stem cell types |

| XAV939 | Similar to IWP-2 | Maintains pluripotency | No significant effect on differentiation |

Case Studies

- Pluripotent Stem Cells : A study demonstrated that replacing XAV939 with this compound did not detrimentally affect the expansion or pluripotency of porcine embryonic disc cells, indicating its potential as a viable alternative in stem cell culture protocols .

- Reprogramming to iPSCs : Research highlighted a biphasic response to Wnt signaling during reprogramming to iPSCs. Early treatment with IWP-2 led to increased Nanog expression, while late treatment reduced reprogramming efficiency, underscoring the timing-dependent effects of Wnt modulation .

- Cancer Research : In NMR fibroblasts, this compound was used to investigate its role in cholesterol metabolism and cellular signaling pathways. The findings indicated that while β-catenin levels were not significantly altered by IWP-2 treatment, its inhibition of Wnt signaling pathways could influence tumorigenesis and cancer progression .

Eigenschaften

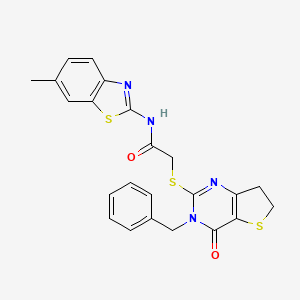

IUPAC Name |

2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2S3/c1-14-7-8-16-18(11-14)32-22(24-16)26-19(28)13-31-23-25-17-9-10-30-20(17)21(29)27(23)12-15-5-3-2-4-6-15/h2-8,11H,9-10,12-13H2,1H3,(H,24,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUSMYOJWTVVPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)SCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.